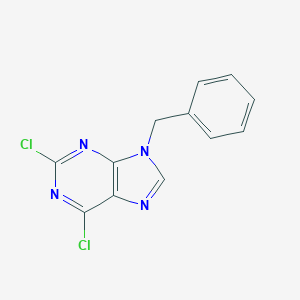

9-Benzyl-2,6-dichloro-9H-purine

Übersicht

Beschreibung

9-Benzyl-2,6-dichloro-9H-purine is a useful research compound. Its molecular formula is C12H8Cl2N4 and its molecular weight is 279.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

9-Benzyl-2,6-dichloro-9H-purine derivatives have shown significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with this structure, especially those carrying electron-donating substituents on the phenyl ring, have been identified as potent inhibitors. This makes them potential candidates for antituberculosis drugs (Bakkestuen, Gundersen & Utenova, 2005).

Antirhinovirus Activity

Research has demonstrated that 9-Benzyl-2,6-dichloro-9H-purines exhibit notable antirhinovirus activity. Introduction of a 2-chloro substituent in these compounds has been associated with a substantial increase in antiviral activity, suggesting their potential as a new class of antiviral agents against rhinoviruses (Kelley, Linn, Krochmal & Selway, 1988).

Anticonvulsant Activity

Compounds derived from this compound have been synthesized and tested for anticonvulsant activity. These compounds have shown efficacy against maximal electroshock-induced seizures in rats, indicating their potential as a new class of anticonvulsant agents (Kelley, Krochmal, Linn, McLean & Soroko, 1988).

Anticancer Activity

Research has explored the synthesis and anticancer activity of this compound derivatives against various cancer cell lines, including human breast cancer cells. These compounds have demonstrated a significant ability to induce apoptosis in cancerous cells and possess considerable potential as anticancer agents (Conejo-García et al., 2011).

Benzodiazepine Receptor Binding Activity

Studies on the benzodiazepine receptor binding activity of 9-Benzyl-2,6-dichloro-9H-purines have shown these compounds to have a significant affinity for the benzodiazepine receptor, indicating potential applications in neuropharmacology (Kelley, McLean, Linn, Krochmal, Ferris & Howard, 1990).

Drug Likeness and Pharmacokinetics

In silico studies on novel this compound derivatives have assessed their drug likeness and pharmacokinetic properties. These studies are crucial in determining the bioavailability and potential as orally active drugs (Singh, Goyal & Sethi, 2022).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

9-Benzyl-2,6-dichloro-9H-purine is a synthetic nucleoside . .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.

Eigenschaften

IUPAC Name |

9-benzyl-2,6-dichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCHULDTCBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284848 | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79064-26-9 | |

| Record name | 79064-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6-anilino-9-benzyl-2-chloropurine structure in relation to anti-rhinovirus activity?

A1: The research paper focuses on synthesizing and testing a series of 6-anilino-9-benzyl-2-chloropurines for their ability to inhibit rhinovirus replication. The study discovered that these compounds are prepared using 9-benzyl-2,6-dichloro-9H-purine as a starting material, reacting it with various anilines. [] This suggests that the core structure of this compound provides a suitable scaffold for building molecules with anti-rhinovirus activity. The study further highlights the impact of modifying the aniline portion of the molecule, specifically noting that small, lipophilic para substituents on the aniline ring enhance activity against rhinovirus serotype 1B. [] This structure-activity relationship insight is valuable for designing more potent and selective anti-rhinovirus agents derived from this core structure.

Q2: Are there other potential applications of this compound in medicinal chemistry beyond anti-rhinovirus activity?

A2: While the provided research focuses solely on its use in synthesizing anti-rhinovirus compounds, the presence of reactive chlorine atoms in the this compound structure suggests potential for broader applications in medicinal chemistry. [] The chlorine atoms could be substituted with various other functional groups, potentially leading to derivatives with different biological activities. Further research is needed to explore these possibilities and uncover the full potential of this compound as a building block for new drug discovery efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)